4-(1,3-dimethyl-1H-pyrazol-4-yl)phenol
Description
4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenol is a heterocyclic compound featuring a phenol group linked to a 1,3-dimethylpyrazole moiety. Pyrazole derivatives are widely studied for their applications in pharmaceuticals, agrochemicals, and materials science due to their versatile reactivity and biological activity . The synthesis of such compounds often involves condensation or coupling reactions, with microwave-assisted methods improving efficiency and yield .
The compound’s structure combines the electron-rich phenol group with the rigid pyrazole ring, influencing its solubility, stability, and intermolecular interactions.
Properties
Molecular Formula |
C11H12N2O |
|---|---|
Molecular Weight |
188.23 g/mol |
IUPAC Name |
4-(1,3-dimethylpyrazol-4-yl)phenol |
InChI |
InChI=1S/C11H12N2O/c1-8-11(7-13(2)12-8)9-3-5-10(14)6-4-9/h3-7,14H,1-2H3 |
InChI Key |
ZEFWQNJOJRQXMI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NN(C=C1C2=CC=C(C=C2)O)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(1,3-dimethyl-1H-pyrazol-4-yl)phenol typically involves the reaction of 4-hydroxybenzaldehyde with 1,3-dimethyl-1H-pyrazole in the presence of a base. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimization of reaction conditions can enhance yield and purity. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
4-(1,3-dimethyl-1H-pyrazol-4-yl)phenol undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The compound can be reduced to form hydroquinones.
Substitution: Electrophilic aromatic substitution reactions can occur at the phenol ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products
Oxidation: Quinones
Reduction: Hydroquinones
Substitution: Halogenated phenols
Scientific Research Applications
4-(1,3-dimethyl-1H-pyrazol-4-yl)phenol has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its cytotoxic properties against cancer cells.
Industry: Utilized in the development of new materials and as a precursor for various chemical processes
Mechanism of Action
The mechanism of action of 4-(1,3-dimethyl-1H-pyrazol-4-yl)phenol involves its interaction with specific molecular targets. In biological systems, it may inhibit enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural features and properties of 4-(1,3-dimethyl-1H-pyrazol-4-yl)phenol and related compounds:
| Compound Name | Molecular Formula | Molecular Weight | CAS No. | Purity | Key Structural Features |
|---|---|---|---|---|---|
| 4-(1,3-Dimethyl-1H-pyrazol-4-yl)phenol | C11H12N2O | 188.23 | – | – | Phenol linked to 1,3-dimethylpyrazole |
| [(2,5-Difluorophenyl)methyl][(1,3-dimethyl-1H-pyrazol-4-yl)methyl]amine | C14H16F2N4 | 278.30 | – | – | Difluorophenyl and amine substituents |
| 4-[3-(1,3-Dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline | C13H14N6 | 253.31 | – | 95% | Aniline group instead of phenol |
| Pyrasulfotole | C14H13F3N2O4S | 362.3 | 365400-11-9 | – | Methanone bridge to sulfonyl/trifluoromethyl phenyl |
| 1-[4-(1,3-Dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid | C16H17F3N6O2 | 382.34 | – | – | Pyrimidine and piperidine-carboxylic acid |
Analysis of Key Differences
Substituent Effects on Reactivity and Bioactivity
- Phenol vs. Aniline: Replacing the phenol group with an aniline (as in 4-[3-(1,3-dimethyl-1H-pyrazol-4-yl)-1H-pyrazol-1-yl]aniline) introduces a basic amino group, altering electronic properties and hydrogen-bonding capacity. This substitution may enhance interactions with biological targets, such as enzymes or receptors .
- Fluorinated Derivatives : The difluorophenyl and trifluoromethyl groups in [(2,5-difluorophenyl)methyl]amine and Pyrasulfotole increase lipophilicity and metabolic stability, critical for agrochemicals like Pyrasulfotole, which acts as a herbicide .
Heterocyclic Extensions
- Pyrimidine and Piperidine Additions: The compound 1-[4-(1,3-dimethyl-1H-pyrazol-4-yl)-6-(trifluoromethyl)pyrimidin-2-yl]piperidine-4-carboxylic acid incorporates a pyrimidine ring and a carboxylic acid group.
Physical and Spectral Properties
- Melting Points : Pyrasulfotole has a high melting point (201°C), attributed to its rigid, planar structure and strong intermolecular forces .
- Spectroscopic Data : NMR and UV-Vis spectroscopy are critical for confirming the structures of pyrazole derivatives, as demonstrated in the characterization of Zygocaperoside and Isorhamnetin-3-O glycoside () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
